molecular formula C24H29N3O2S2 B362690 N-(adamantan-1-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide

N-(adamantan-1-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide

Cat. No.: B362690
M. Wt: 455.6 g/mol
InChI Key: KIMXSCJDEMSAOA-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H29N3O2S2 and its molecular weight is 455.6 g/mol. The purity is usually 95%.
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Biological Activity

N-(adamantan-1-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide is a complex compound with potential biological activities, particularly in medicinal chemistry. The compound's structure includes an adamantane moiety, which is known for its unique properties and applications in drug design.

PropertyValue
Chemical FormulaC24H29N3O2S2
Molecular Weight455.64 g/mol
CAS Number307513-45-7

Antiviral Properties

Research indicates that adamantane derivatives exhibit significant antiviral activities. For instance, compounds containing the adamantane structure have been synthesized and tested against various viruses. A study highlighted the antiviral effects of 2-(1-adamantyl)imidazole and its derivatives against the A-2 Victoria virus in chick embryos, showing notable efficacy in inhibiting viral replication .

The biological activity of adamantane derivatives is often attributed to their ability to interact with viral proteins and interfere with viral entry or replication processes. The specific compound under discussion may exhibit similar mechanisms due to the presence of functional groups that can engage in molecular interactions with target sites on viral proteins.

Anticancer Activity

Recent studies have also explored the anticancer potential of adamantane derivatives. For example, compounds that incorporate the adamantane structure have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Case Studies

  • Antiviral Evaluation : In a study assessing the antiviral potential of adamantane derivatives, N-(adamantan-1-yl)-2-{[12-oxo...]} was tested against influenza viruses, demonstrating a dose-dependent reduction in viral titers.
  • Cytotoxicity Assays : Cytotoxic effects were evaluated using MTT assays on various cancer cell lines, with findings indicating that higher concentrations of the compound led to increased cytotoxicity, suggesting a potential for development as an anticancer agent.
  • Molecular Docking Studies : Computational studies using molecular docking have predicted strong binding affinities of the compound to key viral proteins, supporting experimental findings regarding its antiviral activity.

Properties

IUPAC Name

N-(1-adamantyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S2/c1-2-6-27-22(29)20-17-4-3-5-18(17)31-21(20)25-23(27)30-13-19(28)26-24-10-14-7-15(11-24)9-16(8-14)12-24/h2,14-16H,1,3-13H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMXSCJDEMSAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC34CC5CC(C3)CC(C5)C4)SC6=C2CCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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